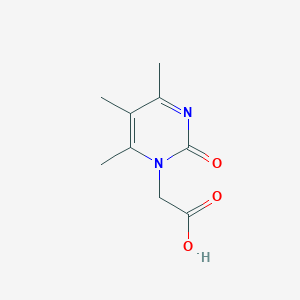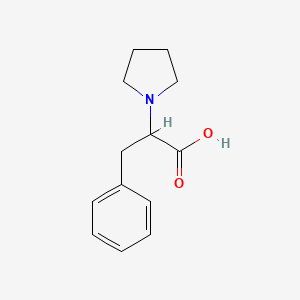![molecular formula C25H29NO6 B7784016 (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7784016.png)
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate is a complex organic compound with a unique structure that includes a benzofuran core, a piperidinium moiety, and a trimethoxybenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the trimethoxybenzylidene group through a condensation reaction. The final step involves the quaternization of the piperidinium moiety.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Trimethoxybenzylidene Group: This step involves a condensation reaction between the benzofuran core and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.
Quaternization of Piperidinium Moiety: The final step involves the reaction of the intermediate compound with 3-methylpiperidine and a suitable alkylating agent to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases where its specific molecular targets are involved.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpiperidinium Ionic Liquids:
Azepanium and Pyrrolidinium Analogues: These compounds have similar cationic structures and are used in similar applications, such as ionic liquids and electrolytes.
Uniqueness
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate is unique due to its combination of a benzofuran core, a trimethoxybenzylidene group, and a piperidinium moiety This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
IUPAC Name |
(2Z)-7-[(3-methylpiperidin-1-ium-1-yl)methyl]-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-23(28)20(32-24(17)18)10-16-11-21(29-2)25(31-4)22(12-16)30-3/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVTGINQACFIQ-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
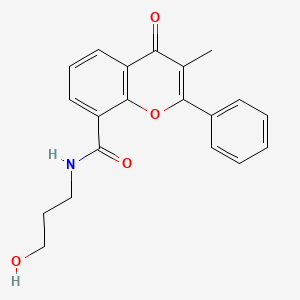
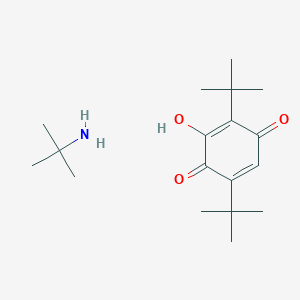
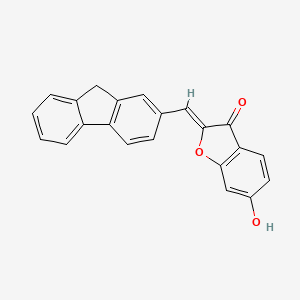
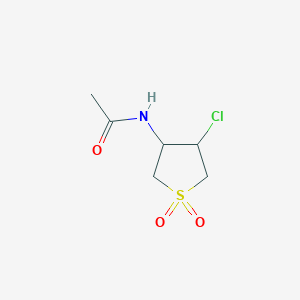
![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine](/img/structure/B7783983.png)
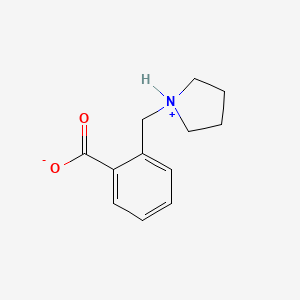
![2-[(3-Methoxyphenyl)methyl-methylazaniumyl]acetate](/img/structure/B7783997.png)
![2-(9-Oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid](/img/structure/B7783999.png)
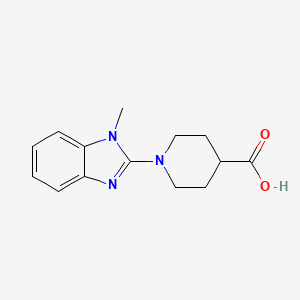
![2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7784009.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7784013.png)
![[3-(Hydroxymethyl)phenoxy]acetic acid](/img/structure/B7784019.png)
